2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile
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Overview
Description
2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile: is a compound that combines the properties of two distinct chemical entities: 2-Hydroxy-3,5-dinitrobenzoic acid and pyridine-4-carbonitrile. The former is an aromatic compound known for its reactivity with reducing sugars, while the latter is a nitrile derivative of pyridine, often used in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-dinitrobenzoic acid: can be synthesized through the nitration of salicylic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction typically involves the following steps:
- Dissolving salicylic acid in concentrated sulfuric acid.
- Adding concentrated nitric acid dropwise while maintaining the temperature below 10°C.
- Stirring the reaction mixture for several hours.
- Pouring the reaction mixture into ice-cold water to precipitate the product.
- Filtering and recrystallizing the product from water or ethanol.
Pyridine-4-carbonitrile: is synthesized through the reaction of 4-chloropyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide . The reaction conditions include:
- Dissolving 4-chloropyridine in dimethyl sulfoxide.
- Adding sodium cyanide to the solution.
- Heating the reaction mixture to 100°C for several hours.
- Cooling the mixture and extracting the product with an organic solvent such as dichloromethane.
- Purifying the product by distillation or recrystallization.
Industrial Production Methods
The industrial production of 2-Hydroxy-3,5-dinitrobenzoic acid involves large-scale nitration of salicylic acid, followed by purification through crystallization. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Pyridine-4-carbonitrile is produced industrially through continuous flow processes that allow for efficient heat and mass transfer. The use of automated systems ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,5-dinitrobenzoic acid: undergoes several types of chemical reactions:
Reduction: It can be reduced to 3-amino-5-nitrosalicylic acid using reducing agents such as sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Pyridine-4-carbonitrile: is involved in:
Nucleophilic addition: The nitrile group can react with nucleophiles such as amines to form amides.
Hydrolysis: It can be hydrolyzed to pyridine-4-carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, hydroxide ions.
Solvents: Dimethyl sulfoxide, ethanol, water.
Major Products Formed
3-Amino-5-nitrosalicylic acid: from the reduction of 2-Hydroxy-3,5-dinitrobenzoic acid.
Pyridine-4-carboxamide: from the nucleophilic addition of amines to pyridine-4-carbonitrile.
Scientific Research Applications
2-Hydroxy-3,5-dinitrobenzoic acid: is widely used in:
Biochemical assays: It reacts with reducing sugars to form colored complexes, useful in quantifying carbohydrate levels in biological samples.
Analytical chemistry: Employed in colorimetric tests for detecting reducing substances.
Pyridine-4-carbonitrile: finds applications in:
Pharmaceutical synthesis: Used as an intermediate in the synthesis of various drugs.
Organic synthesis: Serves as a building block for the preparation of more complex molecules.
Mechanism of Action
2-Hydroxy-3,5-dinitrobenzoic acid: exerts its effects through its ability to form colored complexes with reducing sugars. The nitro groups are reduced to amino groups, leading to a color change that can be measured spectrophotometrically .
Pyridine-4-carbonitrile: acts as a versatile intermediate in organic synthesis. Its nitrile group can undergo various transformations, allowing it to participate in multiple reaction pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the hydroxyl group, making it less reactive in certain biochemical assays.
Pyridine-3-carbonitrile: Similar nitrile derivative but with the nitrile group at a different position, affecting its reactivity and applications.
Uniqueness
2-Hydroxy-3,5-dinitrobenzoic acid: The presence of both hydroxyl and nitro groups makes it highly reactive and suitable for specific biochemical assays.
Pyridine-4-carbonitrile: Its position-specific nitrile group allows for unique reactivity patterns in organic synthesis.
Properties
CAS No. |
646534-74-9 |
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Molecular Formula |
C13H8N4O7 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4N2O7.C6H4N2/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;7-5-6-1-3-8-4-2-6/h1-2,10H,(H,11,12);1-4H |
InChI Key |
MCYUEAUBDJTWQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C#N.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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